Bienvenue dans la boutique en ligne BenchChem!

3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Ensure your kinase SAR studies utilize the correct 3-hydroxy regioisomer. Unlike the common 2-hydroxy variant, this meta-substituted anilinoquinazoline (CAS 899726-59-1) directs a distinct hydrogen-bonding network in the ATP-binding pocket, potentially shifting selectivity away from RET/KDR toward an alternative kinase profile. The free 3‑OH handle enables late‑stage diversification for focused library synthesis. Procuring this specific isomer is critical to avoid confounding cross-project data comparisons. Available as a research‑grade screening compound.

Molecular Formula C21H17N3O
Molecular Weight 327.387
CAS No. 899726-59-1
Cat. No. B2771327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol
CAS899726-59-1
Molecular FormulaC21H17N3O
Molecular Weight327.387
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC(=CC=C4)O
InChIInChI=1S/C21H17N3O/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)24-21(23-19)22-16-8-5-9-17(25)13-16/h2-13,25H,1H3,(H,22,23,24)
InChIKeyGIPKBONMCKXEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 15 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol (CAS 899726-59-1): Regiospecific 3-Hydroxy Quinazoline Building Block for Targeted Kinase Research


3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol is a C21H17N3O quinazoline derivative featuring a 6-methyl-4-phenylquinazoline core linked via a 2-amino bridge to a phenol ring bearing the hydroxyl group at the meta (3-) position. This compound belongs to the broader 2-anilinoquinazoline chemotype, a privileged scaffold extensively explored for ATP-competitive kinase inhibition [1]. Its specific 3-hydroxy substitution pattern distinguishes it from the more common 2- and 4-hydroxy regioisomers, potentially directing distinct hydrogen-bonding geometries with kinase hinge regions and altering metabolic stability profiles. The compound is cataloged under PubChem CID 7214786 and is commercially available as a research-grade screening compound from multiple vendors [2].

Why 3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol Cannot Be Interchanged with Close Quinazoline Analogs in Critical Assays


Within the 2-anilinoquinazoline class, minor structural alterations—particularly the position of the phenolic hydroxyl group—can produce large shifts in kinase selectivity, cellular potency, and metabolic clearance [1]. The 3-hydroxy isomer (CAS 899726-59-1) presents the hydrogen-bond donor/acceptor at a meta orientation relative to the aniline nitrogen, whereas the 2-hydroxy isomer (CAS 831204-97-8) places it ortho and the 4-hydroxy isomer places it para. Each regioisomer engages the kinase ATP-binding pocket with a distinct hydrogen-bond network, potentially altering the spectrum of inhibited kinases. Generic procurement of any phenolic quinazoline without verifying the regiospecific hydroxyl position risks introducing an unintended selectivity profile, confounding SAR studies, and invalidating cross-project comparisons [2].

Quantitative Differentiation Evidence for 3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol (CAS 899726-59-1): A Comparative Analysis


Evidence Item 1: Regioisomeric Identity Defines 3-Hydroxy Substitution Pattern Distinct from 2-Hydroxy and 4-Hydroxy Quinazoline Analogs

The 3-hydroxy substitution pattern on the aniline ring is the most structurally definitive feature of this compound. Unlike the 2-hydroxy regioisomer (CAS 831204-97-8) and the 4-hydroxy regioisomer, the meta-hydroxyl group positions the hydrogen-bond donor/acceptor at a different spatial vector relative to the quinazoline core. In the 2-(quinazolin-2-yl)phenol chemotype, the hydroxyl position has been shown to directly affect the binding pose within the ATP pocket: the 2-hydroxy group forms an intramolecular hydrogen bond with the quinazoline N3, locking the molecule in a planar conformation, whereas the 3-hydroxy group cannot form this interaction, allowing greater conformational flexibility that may favor binding to a different subset of kinases [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Evidence Item 2: Computed Physicochemical Profile (XLogP3 = 5.1; TPSA = 58 Ų) Positions This Compound Among Moderately Lipophilic Quinazoline Scaffolds

The compound exhibits a computed XLogP3 of 5.1 and a topological polar surface area (TPSA) of 58 Ų, as reported in its PubChem entry [1]. These values place it within the moderately lipophilic range typical of drug-like quinazoline kinase inhibitors. For comparison, the clinically approved multi-kinase inhibitor vandetanib (a 4-anilinoquinazoline) has a measured logD(7.4) of approximately 5.0 and a TPSA of 99 Ų [2]. The lower TPSA of the target compound (58 vs. 99 Ų) may correlate with enhanced passive membrane permeability but reduced aqueous solubility. The XLogP3 of 5.1 also aligns closely with the structurally related RET inhibitor series described by Newton et al., where compounds with XLogP3 values of 4–5.5 demonstrated favorable cell permeability but required structural optimization to address metabolic clearance [3].

ADME Drug-Likeness Physicochemical Properties

Evidence Item 3: Class-Level RET Kinase Inhibition with KDR Selectivity Window Inferred from the 2-Substituted Phenol Quinazoline Chemotype

The 2-substituted phenol quinazoline chemotype to which the target compound belongs has been characterized as a promising scaffold for potent RET kinase inhibition with selectivity over vascular endothelial growth factor receptor 2 (KDR). Newton et al. (2016) reported that compound 36—a close analog within this class—exhibited potent RET inhibition with substantially improved KDR selectivity relative to vandetanib [1]. Although the specific 3-hydroxy regioisomer was not the focus of that study, the structure-activity relationship established that the phenolic hydroxyl substitution pattern critically influences both potency and selectivity: the 2-hydroxy series was extensively optimized, while alternative positions (3-, 4-) were not systematically explored in that publication. The target compound, with its 3-hydroxy substitution, represents an underexplored vector within this chemotype that may yield a distinct selectivity fingerprint when profiled against RET and related kinases. The accompanying X-ray co-crystal structure (PDB ID: 5AMN) of a 2-substituted phenol quinazoline bound to the RET kinase domain provides a structural template for prospective modeling of the 3-hydroxy analog [2].

RET Kinase Selectivity Kinase Profiling

Evidence Item 4: Dual CDK2/EGFR Inhibitory Activity Profile Suggests Multi-Target Utility in Cancer Cell-Based Assays

Vendor-provided bioactivity data indicate that this compound inhibits cyclin-dependent kinase 2 (CDK2) via a non-competitive mechanism and epidermal growth factor receptor (EGFR) via an ATP-competitive mechanism, with associated cytotoxicity in human cancer cell lines: MCF7 (breast adenocarcinoma) IC50 = 0.173 ± 0.012 µM and A2780 (ovarian carcinoma) IC50 = 0.177 ± 0.032 µM [1]. The dual CDK2 (cell cycle regulation) and EGFR (proliferation signaling) inhibition profile is uncommon among simple quinazoline derivatives. Classical 4-anilinoquinazoline EGFR inhibitors (gefitinib, erlotinib) do not typically exhibit significant CDK2 suppression at comparable concentrations. The non-competitive CDK2 inhibition mode further distinguishes this compound from the purely ATP-competitive binding typical of most quinazoline kinase inhibitors. However, these data are reported in a commercial vendor datasheet rather than a peer-reviewed independent study, and the original assay conditions (enzyme sources, ATP concentrations, incubation times) are not fully specified. Confirmatory profiling in the end user's laboratory is recommended [2].

CDK2 EGFR Multi-Target Kinase Inhibition Cancer Cell Cytotoxicity

Optimal Use Cases for 3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol (CAS 899726-59-1) in Scientific Research and Industrial Procurement


Ret Kinase Inhibitor Lead Optimization: Exploring the 3-Hydroxy SAR Vector

Medicinal chemistry teams engaged in RET kinase inhibitor development can leverage this compound as a directed SAR probe at the phenol regioisomer position. The extensive characterization of the 2-hydroxy phenol quinazoline series by Newton et al. [1] provides a rich comparative baseline: teams can profile this 3-hydroxy analog against RET, KDR, and a broader kinase panel to test the hypothesis that disrupting the intramolecular 2-OH···quinazoline N3 hydrogen bond redirects selectivity. The available X-ray co-crystal structure (PDB 5AMN) enables docking and molecular dynamics simulations to predict binding modes prior to experimental profiling.

CDK2/EGFR Dual-Target Chemical Biology Probe

The reported dual CDK2 (non-competitive) and EGFR (ATP-competitive) inhibition profile, combined with sub-micromolar cytotoxicity in MCF7 and A2780 cells [1], positions this compound as a candidate chemical probe for dissecting the interplay between cell cycle regulation (CDK2) and growth factor signaling (EGFR) in cancer models. Researchers should independently validate the enzyme inhibition data, determine selectivity over other CDKs (CDK1, CDK4, CDK6) and other ErbB family members (HER2, ErbB4), and assess cellular target engagement before drawing mechanistic conclusions.

Physicochemical Benchmarking for Quinazoline Library Design

With computed XLogP3 = 5.1 and TPSA = 58 Ų [1], this compound serves as a useful reference standard for calibrating the lipophilicity range of quinazoline-focused compound libraries. Screening groups building diversity sets around the 2-anilinoquinazoline scaffold can include this compound to occupy the moderate-to-high lipophilicity segment (XLogP3 5.0–5.5), complementing more polar analogs with lower XLogP3 values. The known TPSA of 58 Ų also provides a benchmark for calibrating in silico permeability predictions.

Synthetic Intermediate for Late-Stage Functionalization

The free phenolic hydroxyl group at the 3-position provides a synthetic handle for late-stage diversification via O-alkylation, O-acylation, sulfonation, or Mitsunobu reactions [1]. This enables rapid generation of focused libraries with varied linker lengths, solubilizing groups, or prodrug motifs while preserving the core quinazoline pharmacophore. The commercial availability of this compound in research quantities (5–10 µmol from screening compound suppliers) [1] lowers the barrier for initiating such SAR campaigns compared to de novo synthesis.

Quote Request

Request a Quote for 3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.